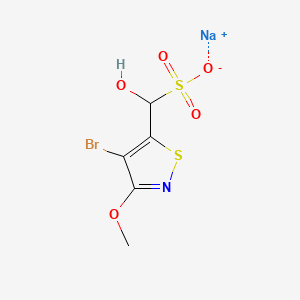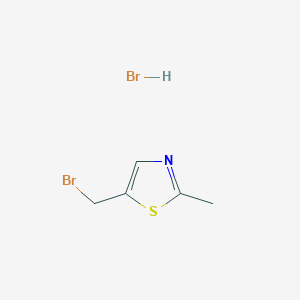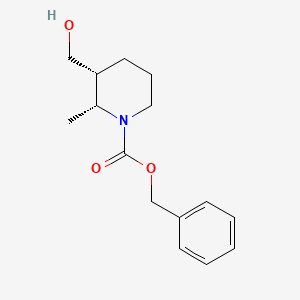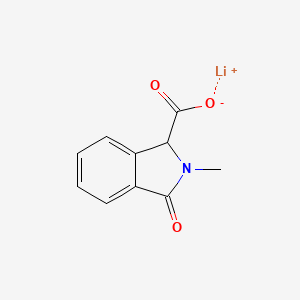
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate typically involves the reaction of 4-bromo-3-methoxy-1,2-thiazole with methanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different functional groups.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the thiazole ring .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and substituted thiazole derivatives. These products have various applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, altering signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
Sodium (4-bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group in the thiazole ring enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C5H5BrNNaO5S2 |
|---|---|
Molekulargewicht |
326.1 g/mol |
IUPAC-Name |
sodium;(4-bromo-3-methoxy-1,2-thiazol-5-yl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C5H6BrNO5S2.Na/c1-12-4-2(6)3(13-7-4)5(8)14(9,10)11;/h5,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
OZRGSNKDGGYZSV-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=NSC(=C1Br)C(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)


![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)




![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)

